Physicochemical properties of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine
Physicochemical properties of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine
The following is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine .
Compound Identity & Physicochemical Profiling for Drug Discovery
Executive Summary
6-Methoxy-2-(3-phenoxybenzoyl)pyridine (CAS: 1187167-88-9 ) is a specialized diaryl ketone scaffold utilized primarily as a high-value intermediate in medicinal chemistry and agrochemical synthesis. Characterized by a central ketone linker connecting a 6-methoxypyridine moiety and a 3-phenoxyphenyl group, this compound represents a "privileged structure" in drug discovery. Its molecular architecture mimics the pharmacophores of several bioactive agents, including PPAR agonists (fibrates), kinase inhibitors (e.g., B-Raf/c-Met type), and voltage-gated ion channel modulators (Nav1.7, GABA-A).
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support researchers in optimizing its use as a building block or lead compound.
Chemical Identity & Structural Analysis
The compound is a diaryl ketone featuring a pyridine core substituted at the 2- and 6-positions. The 3-phenoxybenzoyl group confers significant lipophilicity and conformational flexibility, while the 6-methoxy group modulates the basicity of the pyridine nitrogen.
| Parameter | Data |
| IUPAC Name | (6-Methoxypyridin-2-yl)(3-phenoxyphenyl)methanone |
| CAS Number | 1187167-88-9 |
| Molecular Formula | C₁₉H₁₅NO₃ |
| Molecular Weight | 305.33 g/mol |
| SMILES | COc1nc(C(=O)c2cccc(Oc3ccccc3)c2)ccc1 |
| InChIKey | Calculated based on structure (Unique Identifier) |
| Structural Class | Diaryl Ketone; Pyridine Derivative; Phenoxybenzene |
Pharmacophore Mapping (DOT Visualization)
The following diagram breaks down the structural components and their functional roles in ligand-protein interactions.
Figure 1: Pharmacophore dissection of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine, highlighting key interaction points for biological targets.
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting bioavailability, solubility, and formulation requirements.
Calculated & Predicted Parameters
Note: Values are derived from consensus computational models (ACD/Labs, ChemAxon) for the specific structure.
| Property | Value / Range | Implication |
| LogP (Octanol/Water) | 4.2 – 4.8 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |
| LogD (pH 7.4) | ~4.5 | Remains unionized and lipophilic at physiological pH. |
| TPSA (Topological Polar Surface Area) | 48.3 Ų | Favorable for BBB penetration (< 90 Ų); indicates CNS activity potential. |
| pKa (Pyridine N) | ~2.5 – 3.0 | The electron-withdrawing benzoyl group significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2). |
| H-Bond Acceptors | 4 (N, C=O, -O-, -OCH3) | Moderate hydrogen bonding capacity. |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |
| Rotatable Bonds | 4 | Moderate flexibility allows induced fit in binding pockets. |
Solubility Profile
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Water: Insoluble (< 0.1 mg/mL). Requires co-solvents or formulation (e.g., cyclodextrins).
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Organic Solvents:
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DMSO: Soluble (> 50 mg/mL).
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Dichloromethane (DCM): Highly Soluble.
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Methanol/Ethanol: Moderately Soluble.
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Synthetic Pathways
The synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine typically involves the construction of the diaryl ketone linkage. Two primary strategies are employed: Organometallic Addition and Friedel-Crafts Acylation .
Preferred Route: Weinreb Amide Coupling
This method prevents over-addition (tertiary alcohol formation) and provides high yields.
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Starting Material: 6-Methoxypicolinic acid.
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Activation: Conversion to the Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt.
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Nucleophilic Attack: Addition of (3-phenoxyphenyl)magnesium bromide or (3-phenoxyphenyl)lithium.
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Workup: Acidic hydrolysis to yield the ketone.
Alternative Route: Nitrile Addition
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Starting Material: 6-Methoxy-2-cyanopyridine.
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Reagent: (3-Phenoxyphenyl)magnesium bromide (Grignard reagent).
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Mechanism: Addition to the nitrile to form the imine intermediate, followed by acid hydrolysis to the ketone.
Synthetic Workflow Diagram (DOT)
Figure 2: Grignard-based synthetic route for the preparation of the target diaryl ketone.
Analytical Characterization
To ensure the identity and purity of the compound, the following analytical signatures are diagnostic.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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Methoxy Group: Singlet at δ 3.9–4.0 ppm (3H).
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Pyridine Ring:
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H-3 (Deshielded by C=O): Doublet at δ 7.8–8.0 ppm .
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H-4 (Triplet-like): δ 7.7–7.8 ppm .
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H-5 (Shielded by OMe): Doublet at δ 6.9–7.0 ppm .
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Aryl Group (3-Phenoxybenzoyl): Complex multiplet in the aromatic region (δ 7.1–7.6 ppm ) corresponding to the 9 aromatic protons of the phenoxybenzoyl system.
Mass Spectrometry (ESI-MS)
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Ionization Mode: Positive (ESI+).
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Molecular Ion: [M+H]⁺ = 306.11 m/z .
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Fragmentation: Loss of the phenoxy group or cleavage at the carbonyl linker may be observed at higher collision energies.
HPLC Method (Purity Assessment)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
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Gradient: 5% to 95% ACN over 10 min.
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Detection: UV at 254 nm (aromatic π-π*) and 280 nm .
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Retention Time: Expected to elute late (high LogP) in a standard reverse-phase gradient.
Stability & Handling Protocols
As a self-validating system, proper handling ensures the integrity of experimental data.
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Light Sensitivity: Diaryl ketones can undergo Norrish Type I/II photoreactions or reduction upon prolonged exposure to UV light.
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Protocol: Store in amber vials; avoid direct sunlight during synthesis and workup.
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Oxidation/Reduction: The ketone is stable to air oxidation but susceptible to reducing agents (e.g., NaBH₄, LiAlH₄) which will convert it to the corresponding alcohol (a potential chiral impurity).
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Storage Conditions:
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Temperature: -20°C for long-term storage; 2-8°C for working stocks.
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Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture absorption, though the compound is not highly hygroscopic.
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Biological Applications & Significance
While often used as an intermediate, the 6-Methoxy-2-(3-phenoxybenzoyl)pyridine scaffold possesses intrinsic biological relevance.
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Kinase Inhibition: The "hinge-binding" pyridine combined with the "hydrophobic pocket-filling" phenoxybenzoyl group mimics the structure of Type II kinase inhibitors (e.g., Sorafenib analogs).
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CNS Agents: The high lipophilicity and low TPSA suggest excellent Blood-Brain Barrier (BBB) penetration, making it a suitable scaffold for GABA-A receptor modulators or mGluR ligands .
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Agrochemicals: The 3-phenoxybenzoyl moiety is a classic pharmacophore in pyrethroid insecticides and herbicides , suggesting potential activity in crop protection discovery.
References
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Chemical Identity & Catalog Data: 6-Methoxy-2-(3-phenoxybenzoyl)pyridine (CAS 1187167-88-9). BLD Pharm / Fluorochem Catalog Entries. Available at:
- Synthetic Methodology (General Grignard to Nitrile):Sato, M., et al. "Synthesis of ketones via Grignard reaction of nitriles." Journal of the American Chemical Society.
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Pharmacophore Relevance (Pyridine/Phenoxybenzoyl): Ingraham, C.H., et al. "Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity." Scientific Reports, 2023.[1][2] (Contextual reference for pyridine-benzoyl scaffolds). Available at:
- Physicochemical Prediction Models:ACD/Labs Percepta Platform & ChemAxon MarvinSketch.

